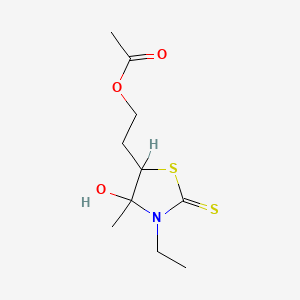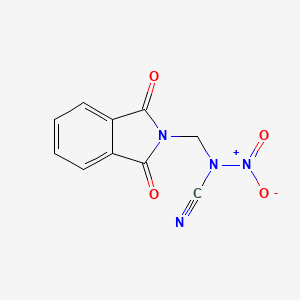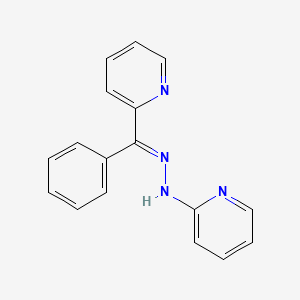
(E)-2-(Phenyl(2-(pyridin-2-yl)hydrazono)methyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine is a Schiff base compound formed by the condensation of an aldehyde or ketone with a primary amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine typically involves the reaction of 2-benzoylpyridine with different amines. For example, the reaction of 2-benzoylpyridine with 2-aminopyridine under reflux conditions in ethanol can yield the desired Schiff base . The reaction is usually carried out in the presence of a catalyst such as acetic acid to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for Schiff bases like N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine often involve large-scale batch reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in industrial synthesis include ethanol, methanol, and other polar solvents that can dissolve both reactants and products efficiently.
化学反応の分析
Types of Reactions
N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the Schiff base.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules such as DNA and proteins, leading to various biological effects. The Schiff base can also undergo redox reactions, which can generate reactive oxygen species that contribute to its antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
- N’- (phenyl (pyridin-2-yl)methylene) isonicotinohydrazide
- N1 - (naphthalen-1-yl)-N2 - (phenyl (pyridin-2-yl) methylidene) ethane-1,2-diamine
- N- (6-chlorobenzo [d]thiazol-2-yl)-1-phenyl-1- (pyridin-2-yl) methanimine
Uniqueness
N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine is unique due to its specific structural configuration, which allows it to form stable complexes with a wide range of metal ions This property makes it particularly useful in coordination chemistry and catalysis
特性
CAS番号 |
24929-06-4 |
|---|---|
分子式 |
C17H14N4 |
分子量 |
274.32 g/mol |
IUPAC名 |
N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine |
InChI |
InChI=1S/C17H14N4/c1-2-8-14(9-3-1)17(15-10-4-6-12-18-15)21-20-16-11-5-7-13-19-16/h1-13H,(H,19,20)/b21-17+ |
InChIキー |
ZFZHDOZUCPKKKI-HEHNFIMWSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=N\NC2=CC=CC=N2)/C3=CC=CC=N3 |
正規SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=N2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[tris(trimethylsilyl)methyl]mercury](/img/structure/B14691421.png)
![[(Benzyldisulfanyl)(diphenyl)methyl]benzene](/img/structure/B14691429.png)
![1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14691434.png)
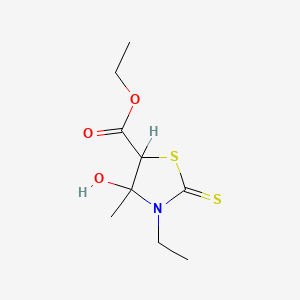
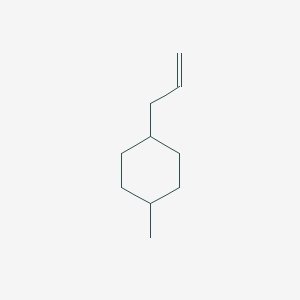
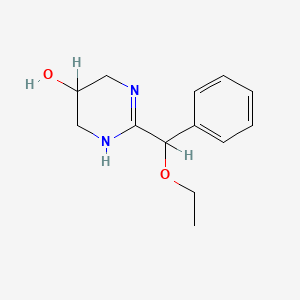
![(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone]](/img/structure/B14691462.png)
![3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B14691468.png)
![2H,4H-Spiro[1-benzoselenopyran-3,2'-oxirane]](/img/structure/B14691469.png)
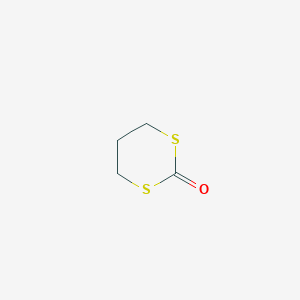
![5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine](/img/structure/B14691485.png)
![N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine](/img/structure/B14691491.png)
